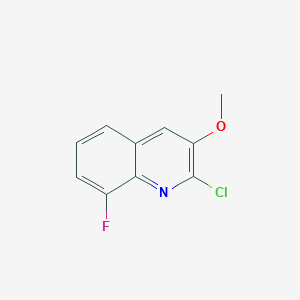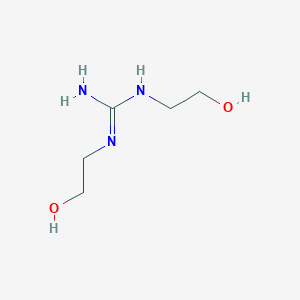
1,3-Bis(2-hydroxyethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-hydroxyethyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound is characterized by the presence of two hydroxyethyl groups attached to the guanidine core, making it a valuable scaffold in organic synthesis and biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-hydroxyethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of ethylenediamine with cyanamide under basic conditions, followed by hydrolysis to yield the desired product. Another approach involves the use of thiourea derivatives as guanidylating agents, which react with ethylenediamine to form the compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-catalyzed guanidylation reactions has been explored to improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-hydroxyethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The guanidine core can be reduced to form amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halides, alkylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(2-hydroxyethyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Acts as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-hydroxyethyl)guanidine involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyethyl groups enhance its solubility and facilitate interactions with biological molecules. The guanidine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethylguanidine: Similar structure but with ethyl groups instead of hydroxyethyl groups.
1,3-Dimethylguanidine: Contains methyl groups instead of hydroxyethyl groups.
1,3-Diphenylguanidine: Features phenyl groups instead of hydroxyethyl groups.
Uniqueness
1,3-Bis(2-hydroxyethyl)guanidine is unique due to the presence of hydroxyethyl groups, which enhance its solubility and reactivity. This makes it a valuable compound in various applications, particularly in biological and industrial contexts .
Propiedades
Fórmula molecular |
C5H13N3O2 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
1,2-bis(2-hydroxyethyl)guanidine |
InChI |
InChI=1S/C5H13N3O2/c6-5(7-1-3-9)8-2-4-10/h9-10H,1-4H2,(H3,6,7,8) |
Clave InChI |
FJMUWLBKJKZIJK-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC(=NCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


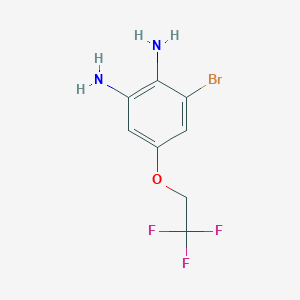
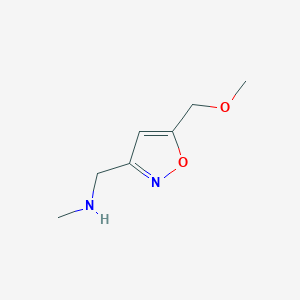
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
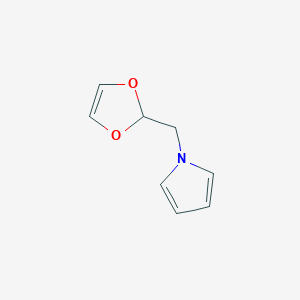
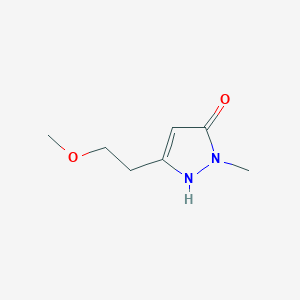


![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
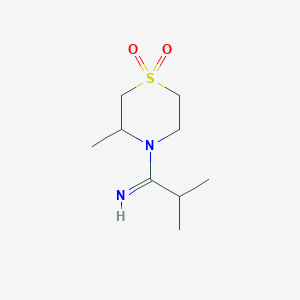

![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
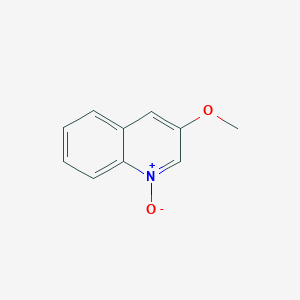
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
